

mechanism of action of KRAS G12C inhibitor 42

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Compound Focus: KRAS G12C inhibitor 42

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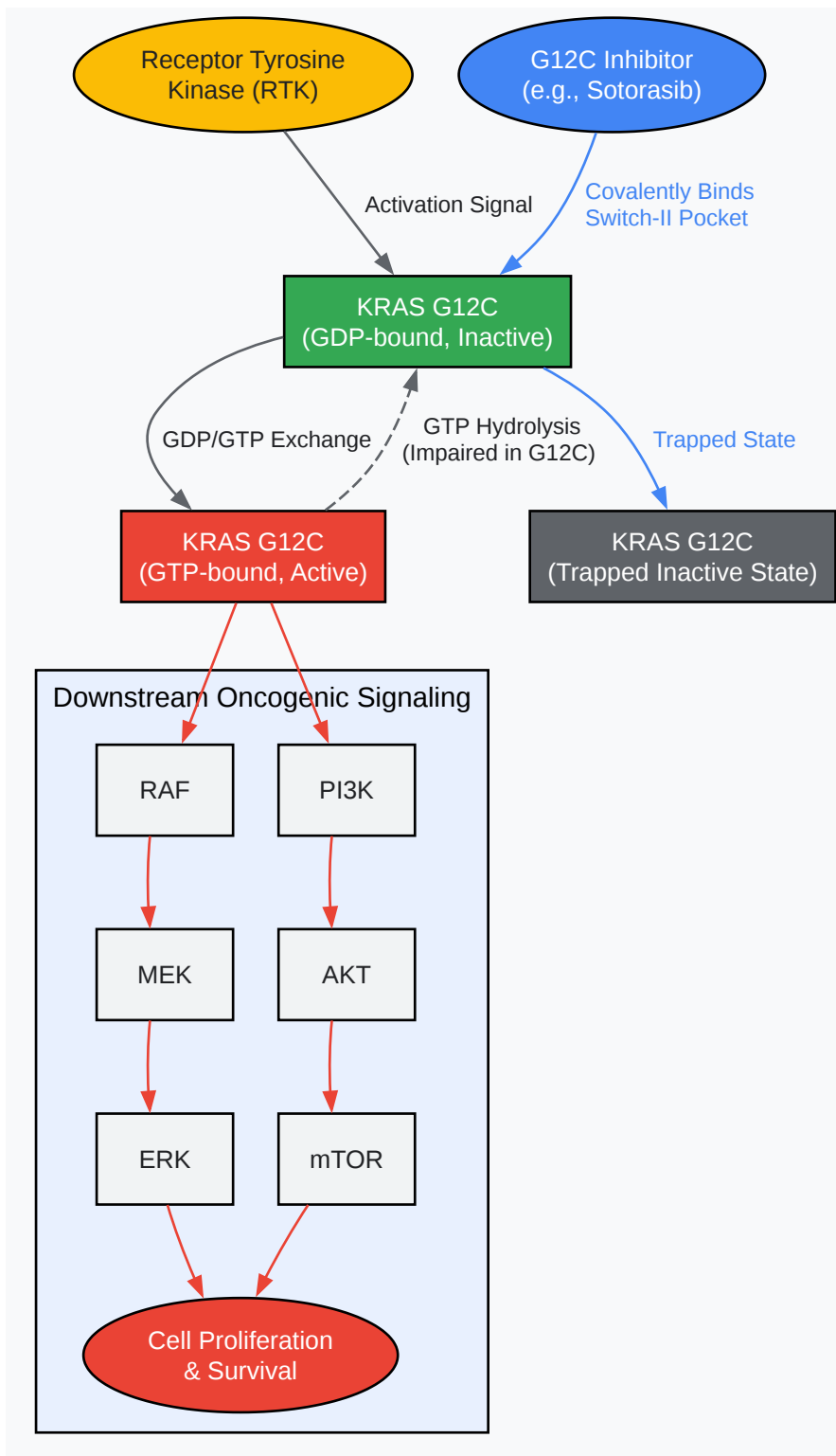
The Core Mechanism of KRAS G12C Inhibitors

KRAS is a molecular switch that cycles between an active **GTP-bound (ON) state** and an inactive **GDP-bound (OFF) state** [1] [2]. The G12C mutation (a glycine-to-cysteine substitution at codon 12) impairs the protein's ability to hydrolyze GTP, leaving it constitutively active and driving uncontrolled cell proliferation [1] [3].

KRAS G12C inhibitors, such as sotorasib and adagrasib, are designed to be **covalent** and **allosteric** [4]. They are formally known as **KRAS G12C (OFF) inhibitors** because they specifically target the inactive, GDP-bound form of the protein [5] [6]. The mechanism can be broken down into three key steps:

- **Targeting a Mutant-Specific Pocket:** The G12C mutation creates a cysteine residue near a region called switch-II. Inhibitors bind to a newly discovered allosteric pocket beneath this switch-II region (the switch-II pocket, or S-IIP) [1] [7].
- **Forming an Irreversible Bond:** These small molecules contain a reactive electrophile (an acrylamide moiety) that forms a permanent, covalent bond with the cysteine residue of the mutant KRAS G12C protein [1] [4].
- **Trapping KRAS in Inactivity:** By binding in this pocket, the inhibitor sterically locks KRAS in its GDP-bound, inactive conformation. This prevents the exchange of GDP for GTP, thereby blocking the interaction with downstream effector proteins (like RAF) and halting the transmission of growth signals [1] [8].

The following diagram illustrates this process and the key signaling pathways involved.



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Diagram of KRAS G12C inhibitor mechanism and signaling pathways.

Key Experimental Methods for Characterization

The discovery and profiling of KRAS G12C inhibitors rely on sophisticated biochemical, biophysical, and cellular assays.

Method	Application in KRAS G12C Inhibitor R&D	Key Insights Provided
X-ray Crystallography	Structure-based drug design; identifying the S-IIP [1] [7].	High-resolution 3D structure of inhibitor-KRAS complex; confirms covalent bond formation and binding mode.
³¹P NMR Spectroscopy	Characterizing conformational equilibrium (state 1 vs. state 2) of KRAS bound to GTP/GDP analogs [8].	Quantifies population shift to inactive state; reveals mechanism of novel inhibitors that target GTP-bound KRAS.
Cellular Proliferation Assays	Evaluating anti-tumor efficacy in KRAS G12C mutant cell lines (e.g., MIA PaCa-2, NCI-H358) [5].	Measures IC ₅₀ ; determines potency and selectivity in a physiological context.
Western Blot / ELISA	Analyzing downstream pathway modulation (p-ERK, p-AKT levels) [5] [1].	Confirms on-target mechanism; demonstrates inhibition of MAPK and PI3K signaling pathways.
In Vivo Xenograft Studies	Assessing efficacy and pharmacokinetics in animal models (mice) [1].	Evaluates tumor regression, dose response, and oral bioavailability; a key pre-clinical step.

Approved Inhibitors and Clinical Efficacy

The following table summarizes the key clinical data for the two FDA-approved KRAS G12C inhibitors, which underscores both their promise and limitations.

Inhibitor (Code Name)	Key Trial & Approval Date	Objective Response Rate (ORR)	Median Progression-Free Survival (mPFS)	Common Adverse Events (Any Grade)
Sotorasib (AMG-510)	CodeBreak 100 (NSCLC); May 2021 [5] [6]	37.1% [5] [6]	6.8 months [5] [6]	Diarrhea, nausea, fatigue, hepatotoxicity [5]
Adagrasib (MRTX-849)	KRYSTAL-1 (NSCLC); Dec 2022 [5] [6]	42.9% [5] [6]	6.5 months [5] [6]	Nausea, diarrhea, vomiting, fatigue [5]

Advanced Research and Novel Inhibitor Classes

Research has moved beyond the first-generation (OFF) inhibitors to address acquired and intrinsic resistance.

- **Next-Generation Inhibitors:** Several new KRAS G12C inhibitors are in early-phase trials, such as **divarasib (GDC-6036)**, **LY3537982**, and **JDQ443**, which aim for improved potency and selectivity [5] [6].
- **KRAS (ON) Inhibitors:** A groundbreaking new class, exemplified by **RMC-6291**, targets the active, GTP-bound state of KRAS G12C. It forms a complex with cyclophilin A, which then selectively blocks the effector-binding interface of the active KRAS, offering a potential pathway to overcome resistance to OFF inhibitors [5] [6]. Furthermore, **BBO-8956** is a first-in-class covalent inhibitor reported to effectively bind both GDP- and GTP-bound KRAS G12C, shifting its conformational equilibrium toward the inactive state even when GTP is bound [8].
- **Focus on Combination Therapies:** Due to resistance mechanisms, combining KRAS G12C inhibitors with other agents is a major research focus. Key rational combinations being tested in clinical trials include [5] [6] [3]:
 - **SHP2 Inhibitors** (e.g., TNO155, RMC-4630): Target upstream node converging multiple RTK signals.
 - **SOS1 Inhibitors** (e.g., BI-1701963): Block the key GEF that catalyzes KRAS activation.
 - **EGFR Inhibitors** (e.g., cetuximab, panitumumab): Particularly critical in colorectal cancer to prevent EGFR-mediated feedback reactivation.
 - **MEK Inhibitors** (e.g., trametinib): Provide vertical inhibition of the MAPK pathway.
 - **Immune Checkpoint Inhibitors** (e.g., pembrolizumab): Leverage the immunogenic tumor microenvironment of KRAS-mutant tumors.

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